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An In-depth Technical Guide to 6-Bromo-4-
hydroxyquinolin-2(1H)-one
Introduction: Unveiling a Core Heterocyclic Scaffold
6-Bromo-4-hydroxyquinolin-2(1H)-one (CAS No. 54675-23-9) is a halogenated derivative of

the 4-hydroxyquinolin-2-one scaffold.[1][2] This class of compounds is of significant interest in

medicinal chemistry and materials science due to the quinoline core, a privileged structure

found in numerous pharmacologically active agents.[3] The presence of the bromine atom at

the C6 position, combined with the hydroxyl and ketone functionalities, provides multiple

reactive sites for synthetic diversification, making it a valuable intermediate in the development

of novel therapeutics and functional organic materials.[2][4]

A crucial chemical feature of this molecule is its existence in a tautomeric equilibrium between

the keto (amide) form, 6-Bromo-4-hydroxyquinolin-2(1H)-one, and the enol (iminol) form, 6-

Bromoquinoline-2,4-diol.[1][5] While the keto form generally predominates in the solid state and

in many solvents, understanding this equilibrium is fundamental to predicting its reactivity and

intermolecular interactions.
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6-Bromoquinoline-2,4-diol (Enol Form)
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Caption: Tautomeric equilibrium of the title compound.

Core Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in

research and development, dictating its handling, solubility, and pharmacokinetic potential. The

key properties of 6-Bromo-4-hydroxyquinolin-2(1H)-one are summarized below.
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Property Value Source(s)

CAS Number 54675-23-9 [1][4][6]

Molecular Formula C₉H₆BrNO₂ [1][2][7]

Molecular Weight 240.05 g/mol [1][7]

Physical Form Solid [5]

Melting Point 211-212 °C [2][6]

Boiling Point (Predicted) 451.3 ± 45.0 °C [2][6]

Density (Predicted) 1.801 ± 0.06 g/cm³ [2][6]

Solubility
Very slightly soluble (0.17 g/L

at 25 °C)
[7]

pKa (Predicted) 4.50 ± 1.00 [2][6][7]

Topological Polar Surface Area 49.3 Å² [1][7]

Hydrogen Bond Donor Count 2 [7]

Hydrogen Bond Acceptor

Count
2 [7]

Storage Conditions
Sealed in dry, Room

Temperature
[5][6]

Spectroscopic Profile for Structural Elucidation
Structural confirmation is paramount in chemical synthesis. The following section details the

characteristic spectroscopic data used to identify and verify the integrity of 6-Bromo-4-
hydroxyquinolin-2(1H)-one.

Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides a definitive fingerprint of the molecule's proton environment.

The spectrum, typically run in DMSO-d₆, reveals key structural information.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
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7.85 (d, J=2.20 Hz, 1H): This doublet corresponds to the proton at the C5 position. It is

split only by the proton at C7, resulting in a small meta-coupling constant.

7.65 (dd, J=8.79, 2.20 Hz, 1H): This doublet of doublets is assigned to the proton at the

C7 position. It exhibits a large ortho-coupling (J=8.79 Hz) with the C8 proton and a smaller

meta-coupling (J=2.20 Hz) with the C5 proton.

7.21 (d, J=8.79 Hz, 1H): This doublet represents the proton at the C8 position, showing a

characteristic ortho-coupling to the C7 proton.

5.75 (s, 1H): This singlet is attributed to the vinyl proton at the C3 position. Its isolated

nature (no adjacent protons) results in a singlet peak.[8]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic distribution characteristic of a

bromine-containing compound.

MS (ESI+): m/z 241.91 [M+H]⁺.[8]

Isotopic Pattern: A critical validation point is the presence of two major peaks of nearly equal

intensity ([M+H]⁺ and [M+2+H]⁺) separated by 2 m/z units. This pattern is the signature of

the naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br), providing unambiguous evidence

of the compound's elemental composition.

Synthetic Strategy: A Validated Protocol
The synthesis of 6-Bromo-4-hydroxyquinolin-2(1H)-one is reliably achieved via a thermal

cyclization of an N-aryl malonamic acid intermediate. This approach is robust and commonly

cited in the literature.[4][8]

Rationale for Experimental Design
The chosen synthetic pathway leverages readily available starting materials, 4-bromoaniline

and a malonic acid equivalent like 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).[4][8]

The key transformation is an intramolecular Friedel-Crafts-type acylation, which requires a

strong dehydrating agent and heat. Eaton's reagent (a solution of phosphorus pentoxide in

methanesulfonic acid) or polyphosphoric acid (PPA) are highly effective for this cyclization, as
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they promote the necessary condensation by activating the carboxylic acid and acting as a

non-nucleophilic acid catalyst.[8] The final precipitation in water is a classic workup step to

isolate the water-insoluble organic product from the acidic reaction medium.

Experimental Workflow

Starting Materials:
- 4-Bromoaniline

- 2,2-Dimethyl-1,3-dioxane-4,6-dione

Step 1: Condensation
Heat mixture to form

3-((4-bromophenyl)amino)-3-oxopropanoic acid intermediate.

Step 2: Cyclization
Add Eaton's Reagent (PPA)
and heat overnight at ~70°C.

Step 3: Workup
Pour reaction mixture into ice water

to precipitate the crude product.

Step 4: Purification
Filter the precipitate.

Wash with water, then ethanol.

Final Product:
6-Bromo-4-hydroxyquinolin-2(1H)-one

Click to download full resolution via product page

Caption: Synthetic workflow for 6-Bromo-4-hydroxyquinolin-2(1H)-one.

Step-by-Step Protocol
Intermediate Formation: In a suitable reaction vessel, combine 4-bromoaniline (1.0 eq) and

2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq). Heat the mixture for approximately 1.5 hours.

Upon cooling, the intermediate, 3-((4-bromophenyl)amino)-3-oxopropanoic acid, is formed.

The acetone by-product can be removed under vacuum.[4][8]

Cyclization: To the solid intermediate, add Eaton's Reagent or Polyphosphoric Acid (PPA)

(e.g., ~10g PPA per 0.7g of intermediate). Heat the resulting mixture to 70-120°C under an

inert atmosphere (e.g., argon) overnight.[8]

Isolation: After cooling to room temperature, carefully pour the reaction mixture onto ice. A

precipitate will form.[4][8]

Purification: Collect the solid precipitate by filtration. Wash the solid thoroughly with water to

remove residual acid, followed by a wash with ethanol to remove organic impurities. Dry the

resulting solid under vacuum to yield the title compound.[4][8]

Reactivity and Applications in Drug Discovery
6-Bromo-4-hydroxyquinolin-2(1H)-one serves primarily as a versatile chemical building

block.[2] Its utility stems from several key reactive sites:
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Aromatic Bromine (C6): The bromo-substituent is a prime handle for palladium-catalyzed

cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows

for the introduction of a wide array of aryl, alkyl, and amino groups, enabling the synthesis of

complex molecular libraries for screening.

Phenolic Hydroxyl (C4): The hydroxyl group can be alkylated or acylated to generate ethers

and esters, which can modulate the compound's solubility and hydrogen-bonding

capabilities. It can also be converted to a triflate, another excellent leaving group for cross-

coupling reactions.

Lactam NH (N1): The nitrogen atom can be alkylated or arylated, providing another vector for

structural diversification.

Given that the quinoline framework is central to many biologically active compounds, this

intermediate is a valuable starting point for synthesizing analogs of anticancer, antimicrobial,

and anti-inflammatory agents.[3]

Conclusion
6-Bromo-4-hydroxyquinolin-2(1H)-one is a well-characterized and synthetically accessible

intermediate. Its defined physicochemical properties, predictable spectroscopic profile, and

multiple points for chemical modification make it a highly valuable scaffold for researchers in

organic synthesis and medicinal chemistry. The robust synthesis and potential for diverse

functionalization ensure its continued relevance in the exploration of novel chemical space for

drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | CID 54689446 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. lookchem.com [lookchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.researchgate.net/figure/1-H-NMR-spectra-of-6-bromo-1-2-3-4-tetrahydroquinoline-2-top-starting-material-and_fig1_333759465
https://www.benchchem.com/product/b1527584?utm_src=pdf-body
https://www.benchchem.com/product/b1527584?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-4-hydroxyquinolin-2_1H_-one
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-4-hydroxyquinolin-2_1H_-one
https://www.lookchem.com/404.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. researchgate.net [researchgate.net]

4. 6-broMo-4-hydroxyquinolin-2(1H)-one | 54675-23-9 [chemicalbook.com]

5. 6-Bromo-4-hydroxyquinolin-2(1H)-one | 54675-23-9 [sigmaaldrich.com]

6. 6-broMo-4-hydroxyquinolin-2(1H)-one | 54675-23-9 [amp.chemicalbook.com]

7. Page loading... [guidechem.com]

8. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

To cite this document: BenchChem. [Physical and chemical properties of 6-Bromo-4-
hydroxyquinolin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1527584#physical-and-chemical-properties-of-6-
bromo-4-hydroxyquinolin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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